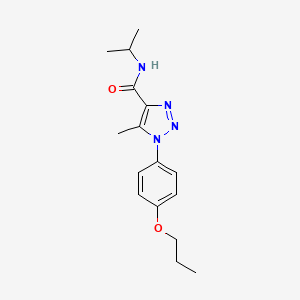
N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride
Overview
Description
N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride, also known as memantine, is a medication used to treat Alzheimer's disease. It works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Memantine is an important drug in the treatment of Alzheimer's disease, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers.
Mechanism of Action
Memantine works by blocking the activity of glutamate, a neurotransmitter that is involved in learning and memory. Glutamate is released by neurons and binds to receptors on other neurons, causing them to become activated. In Alzheimer's disease, there is an excess of glutamate in the brain, which can lead to neuronal damage and death. By blocking the activity of glutamate, N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride can help to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
Memantine has been shown to have a number of biochemical and physiological effects in the brain. It can increase the production of neurotrophic factors, which are proteins that promote the growth and survival of neurons. It can also reduce the production of inflammatory cytokines, which are molecules that can cause damage to neurons. In addition, this compound can improve the function of mitochondria, which are the energy-producing structures within cells.
Advantages and Limitations for Lab Experiments
Memantine has a number of advantages and limitations for use in lab experiments. One advantage is that it has a well-defined mechanism of action, which makes it useful for studying the role of glutamate in neurological disorders. Another advantage is that it has a relatively low toxicity, which makes it safe for use in animal studies. However, one limitation is that it can be difficult to administer in precise doses, which can make it challenging to study its effects on specific brain regions or cell types.
Future Directions
There are a number of future directions for research on N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride. One direction is to study its effects on other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury. Another direction is to develop new formulations of this compound that can be administered more precisely and effectively. Finally, researchers may investigate the use of this compound in combination with other drugs or therapies to improve its efficacy in treating Alzheimer's disease and other neurological disorders.
Conclusion
Memantine is an important drug in the treatment of Alzheimer's disease, and its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are of great interest to researchers. Further research on this compound has the potential to improve our understanding of neurological disorders and to develop new treatments for these conditions.
Scientific Research Applications
Memantine has been extensively studied for its use in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and reduce the progression of the disease. In addition, N~1~-1-adamantyl-N~2~-methylglycinamide hydrochloride has been studied for its potential use in the treatment of other neurological disorders, such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
properties
IUPAC Name |
N-(1-adamantyl)-2-(methylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O.ClH/c1-14-8-12(16)15-13-5-9-2-10(6-13)4-11(3-9)7-13;/h9-11,14H,2-8H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTJISQSJNMQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)NC12CC3CC(C1)CC(C3)C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[1-(1H-imidazol-4-ylmethyl)-4-piperidinyl]oxy}-N-(2-pyridinylmethyl)benzamide](/img/structure/B4884888.png)
methyl]amino}methyl)-4H-chromen-4-one](/img/structure/B4884913.png)
![N,N-dimethyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine hydrochloride](/img/structure/B4884921.png)
![2-{[(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)carbonyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4884922.png)
![N-[2-(benzoylamino)benzoyl]tryptophan](/img/structure/B4884933.png)

![1-(hydroxymethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4884938.png)
![4-[(dimethylamino)sulfonyl]-N-(2-furylmethyl)-2-thiophenecarboxamide](/img/structure/B4884945.png)

![17-(3-chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid](/img/structure/B4884953.png)
![2-(1,3-benzodioxol-5-yl)-4-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4884964.png)


![2-(2-naphthyloxy)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B4884989.png)